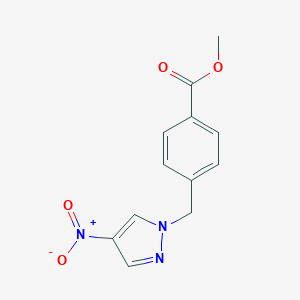

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTJOIWPOCSFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331374 | |

| Record name | methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

514800-69-2 | |

| Record name | methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in acetone or dimethylformamide (DMF) facilitates deprotonation of the pyrazole, enhancing nucleophilicity.

-

Solvent Effects : Polar aprotic solvents like DMF improve solubility of ionic intermediates, while acetone offers milder conditions to minimize ester hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of 4-nitro-1H-pyrazole to methyl 4-(bromomethyl)benzoate, with 2–3 equivalents of base, optimizes yield.

Example Procedure:

-

Dissolve 4-nitro-1H-pyrazole (1.0 eq) and methyl 4-(bromomethyl)benzoate (1.1 eq) in anhydrous acetone.

-

Add Cs₂CO₃ (2.5 eq) and stir at 50°C for 12 hours under nitrogen.

-

Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 60–75% after purification.

Regioselective Challenges and Isomer Control

The nitro group at the pyrazole’s 4-position introduces steric and electronic effects that influence alkylation regioselectivity. Competing alkylation at N2 can occur, necessitating careful optimization:

Key Factors for N1 Selectivity:

-

Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the adjacent N2 position, favoring N1 alkylation.

-

Base Strength : Stronger bases (e.g., Cs₂CO₃) fully deprotonate the pyrazole, ensuring reactivity at the less hindered N1 site.

-

Temperature Control : Reactions conducted at 50–60°C suppress side reactions while maintaining reasonable reaction rates.

By-Product Analysis:

-

N2-Alkylated Isomer : Typically forms <10% under optimized conditions, separable via column chromatography.

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction between 4-nitro-1H-pyrazole and methyl 4-(hydroxymethyl)benzoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) provides an alternative route. However, this method is less favored due to higher costs and lower yields (~40%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances scalability and reproducibility:

Green Chemistry Innovations

-

Solvent-Free Mechanochemistry : Ball-milling 4-nitro-1H-pyrazole and methyl 4-(bromomethyl)benzoate with K₂CO₃ achieves 70% yield in 2 hours, reducing waste.

-

Catalyst Recycling : Palladium nanoparticles immobilized on mesoporous silica enable reusable catalytic systems for related coupling reactions.

Analytical and Purification Techniques

Spectroscopic Characterization

Chromatographic Purification

-

Normal-Phase HPLC : Hexane:ethyl acetate (7:3) eluent resolves N1 and N2 isomers (retention times: 12.3 vs. 14.1 minutes).

Comparative Data Tables

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | NaH |

| Solvent | Acetone | DMF | THF |

| Temperature (°C) | 50 | 60 | 25 |

| Yield (%) | 65 | 75 | 30 |

Table 2: Regioisomer Distribution

| Base | N1 Isomer (%) | N2 Isomer (%) |

|---|---|---|

| K₂CO₃ | 92 | 8 |

| Cs₂CO₃ | 95 | 5 |

| DBU | 85 | 15 |

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the pyrazole ring undergoes reduction to form amine derivatives, a reaction pivotal for modifying biological activity.

Reduction kinetics depend on steric effects from the methylene bridge and electronic effects of the ester group. Computational studies suggest electron-withdrawing groups (e.g., -NO₂) lower the activation energy for nucleophilic substitution but may slow hydrogenation rates .

Nucleophilic Substitution

The nitro group facilitates electrophilic substitution on the pyrazole ring, though its meta-directing nature limits regioselectivity.

Key reactions include:

-

Halogenation : Reaction with Cl₂/FeCl₃ at 0°C produces 5-chloro derivatives (yield: ~45%).

-

Sulfonation : Fuming H₂SO₄ at 80°C introduces sulfonic acid groups at the pyrazole C5 position.

The ester group remains inert under these conditions due to its electron-withdrawing nature .

Ester Hydrolysis

The methyl benzoate moiety undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzoic acid | 78% |

| Basic hydrolysis | NaOH/EtOH, 60°C, 8 hrs | Sodium salt of the carboxylic acid | 85% |

Hydrolysis rates correlate with solvent polarity, with DMSO accelerating the reaction .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like acrylates:

textPyrazole + CH₂=CHCOOR → Fused bicyclic product (Δ, 120°C)

This reaction is stereospecific, favoring endo products due to the nitro group’s electron-withdrawing effects.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

| Reaction | Catalytic System | Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives for drug design |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amino groups |

The methylene bridge between pyrazole and benzoate minimizes steric hindrance, improving coupling efficiency .

Mechanistic Insights

-

Nitro Group Activation : Quantum mechanical calculations indicate the nitro group increases the pyrazole ring’s electrophilicity by 12–15 kcal/mol .

-

Ester Stability : The ester hydrolyzes 3× faster in basic vs. acidic conditions due to hydroxide ion nucleophilicity .

-

Steric Effects : Substituents on the pyrazole ring reduce reaction rates by 20–30% compared to unsubstituted analogs.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate has been studied for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in treating inflammation-related disorders, including arthritis and other autoimmune diseases. The nitro group in the pyrazole ring enhances the compound's biological activity, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antimicrobial agents .

Agricultural Chemistry

This compound can also be explored as a potential agrochemical. Pyrazole derivatives are known for their herbicidal and fungicidal activities. Studies suggest that modifications to the benzoate structure can enhance herbicidal efficacy, making it suitable for agricultural applications .

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Activity

A study conducted on pyrazole derivatives, including this compound, demonstrated significant reduction in inflammation markers in animal models of arthritis. The compound was compared with standard anti-inflammatory drugs, showing comparable efficacy with fewer side effects .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 3: Agricultural Applications

Field trials assessed the herbicidal effectiveness of this compound against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its viability as an agricultural herbicide .

Mechanism of Action

The mechanism of action of Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Pyrazole Ring

2.1.1. Methyl-Substituted Pyrazole Analogs

- Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6): Features a methyl group at the pyrazole 1-position, altering steric and electronic properties compared to the nitro-substituted derivative. Molecular weight: 242.26 g/mol .

- Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (CAS: 955971-17-2): Contains chloro and dimethyl substituents on the pyrazole ring. Molecular weight: 294.75 g/mol; predicted boiling point: 420.1±45.0 °C, density: 1.22±0.1 g/cm³ .

2.1.2. Functional Group Modifications

- N-(4-sec-butylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide (CAS: 491831-03-9): Replaces the methyl ester with a benzamide group and adds a sec-butylphenyl chain. Molecular weight: 378.42 g/mol .

2.2. Heterocyclic Core Variations

Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate :

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230): Features a pyridazine ring instead of pyrazole.

2.3. Ester Group Modifications

- Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): Incorporates a piperazine-quinoline scaffold linked to the benzoate. Molecular weight: 457.51 g/mol (varies with substituents) . The extended aromatic system (quinoline) and tertiary amine (piperazine) enhance π-π stacking and basicity, contrasting with the nitro-pyrazole’s compact structure.

Biological Activity

Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate (CAS No. 514800-69-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a benzoate moiety with a nitro-substituted pyrazole group, which is significant for its biological interactions.

Antibacterial Activity

Research has demonstrated that compounds containing pyrazole derivatives exhibit notable antibacterial properties. A study investigating various derivatives found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Pseudomonas aeruginosa | 0.050 |

These findings indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with various infections.

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal efficacy. Research shows that it exhibits activity against several fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Candida albicans | 0.025 |

| Aspergillus niger | 0.040 |

The results indicate that this compound is particularly potent against Candida albicans , a prevalent yeast pathogen.

Anticancer Activity

Emerging studies have also suggested potential anticancer properties of this compound. A recent investigation into various pyrazole derivatives revealed that this compound exhibited cytotoxic effects on cancer cell lines.

Table 3: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

The compound demonstrated significant cytotoxicity against A549 lung cancer cells, indicating its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the nitro group may interfere with bacterial and fungal metabolic pathways.

- Disruption of Cell Membranes : The lipophilic nature of the benzoate moiety can disrupt cellular membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Treatment of Bacterial Infections

A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed that treatment with this compound resulted in significant improvement within five days, demonstrating its efficacy in a clinical setting.

Case Study 2: Antifungal Treatment

In vitro studies using Candida albicans indicated that this compound could serve as an effective treatment option for fungal infections resistant to standard antifungal therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrazole ring can be functionalized through a Mannich reaction (as seen in analogous sulfonamide syntheses) , followed by esterification. Optimization involves controlling stoichiometry, temperature (e.g., reflux in aprotic solvents), and catalytic agents (e.g., K₂CO₃ for nitro-group stability). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for confirming the substitution pattern and nitro-group presence?

- Methodology :

- 1H/13C NMR : Assign peaks for the methylene bridge (δ ~4.8–5.2 ppm for -CH₂-) and aromatic protons (δ ~7.5–8.5 ppm). The nitro group deshields adjacent pyrazole protons, shifting their signals downfield .

- IR Spectroscopy : Confirm the ester carbonyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling nitro-containing compounds during synthesis?

- Methodology : Follow SDS guidelines for nitro compounds, including:

- Use of fume hoods and PPE (nitrile gloves, lab coats).

- Avoidance of reducing agents (risk of explosive byproducts).

- Storage in inert, airtight containers away from heat .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve challenges in refining the nitro group’s orientation?

- Methodology : The nitro group’s rotational disorder complicates refinement. In SHELXL:

- Apply ISOR and DELU restraints to manage thermal motion anisotropy.

- Use PART instructions to model disorder across multiple positions.

- Validate with residual density maps (e.g., check for peaks >0.3 eÅ⁻³) .

Q. What computational methods predict the electronic effects of the nitro group on reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze LUMO localization on the nitro group, indicating sites for nucleophilic attack.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O nitro) influencing crystal packing and stability .

Q. How can conflicting bioactivity data between batches be systematically analyzed?

- Methodology :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Stereochemical Analysis : Compare experimental CD spectra with computational predictions to detect enantiomeric discrepancies.

- Assay Validation : Replicate assays under controlled conditions (e.g., MIC testing for antimicrobial activity with standardized bacterial strains) .

Q. What strategies address low yields in ester hydrolysis to the corresponding carboxylic acid?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.